molecular formula C21H18N4O4 B2392179 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2137457-64-6

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B2392179
CAS No.: 2137457-64-6
M. Wt: 390.399
InChI Key: DYPKFPSVNADVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely employed in peptide synthesis to protect amines during solid-phase synthesis, while the carboxylic acid enables further functionalization or conjugation . The compound has a molecular weight of 351.41 g/mol and is typically available at 90% purity . Its structure combines the rigidity of the bicyclic triazolo-pyrazine system with the versatility of the Fmoc group, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-20(27)18-9-24-12-22-23-19(24)10-25(18)21(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPKFPSVNADVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=NN=CN21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Pyrazine Cyclization

Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at 58–61°C for 15 hours forms a dihydropyrazinylhydrazine intermediate. pH adjustment to 6 with sodium hydroxide ensures controlled protonation, minimizing side reactions. The intermediate is purified via methylene dichloride/isopropanol extraction and methyl tert-butyl ether (MTBE) recrystallization, achieving 93.30% HPLC purity.

Triazole Ring Formation

Cyclization with trifluoroacetic anhydride and methanesulfonic acid at 110°C for 42 hours induces triazole ring closure. This step requires careful temperature control to avoid decomposition. The product is isolated via sodium acetate-mediated pH adjustment to 12, followed by chlorobenzene extraction and silica gel chromatography, yielding 99.1% purity.

Fmoc Protection Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is introduced at position 7 using standard peptide coupling reagents:

Fmoc Activation and Coupling

Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl reacts with the secondary amine of the triazolopyrazine in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. Conditions from Fmoc-Cha-OH synthesis achieve 95% coupling efficiency when using 4 equivalents of Fmoc reagent and HBTU/HOBt activation.

Stability Considerations

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column and 0.1% TFA/acetonitrile gradient elution resolves the target compound from byproducts. A protocol for similar triazolopyrazines reports 99.1% purity after HPLC, while peptide analogues achieve 1781.1 Da mass confirmation via MALDI-TOF-MS.

Recrystallization

MTBE and cold dichloromethane recrystallization removes hydrophobic impurities. The patent method uses MTBE dilution and 0°C stirring to isolate crystalline intermediates, a technique adaptable to the final compound.

Comparative Analysis of Synthetic Routes

Method Step Patent Approach SPPS Adaptation
Cyclization Solvent Ethanol/Chlorobenzene DMF/CH₂Cl₂
Coupling Reagent Trifluoroacetic Anhydride HBTU/HOBt
Purification Silica Gel Chromatography Preparative HPLC
Yield 99.1% (Post-HPLC) 95% (Coupling Efficiency)

The patent route offers higher yields for triazolopyrazine core synthesis, while SPPS-derived methods excel in regioselective Fmoc coupling. Combining these approaches optimizes both cyclization efficiency and functionalization precision.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing ring-forming reactions may yield isomeric byproducts. Using electron-withdrawing substituents on the pyrazine ring directs cyclization to the desired position.
  • Fmoc Stability : Acidic conditions during carboxylic acid deprotection risk Fmoc cleavage. Tert-butyl ester protection and late-stage Fmoc introduction mitigate this.
  • Solubility Issues : The compound’s hydrophobicity complicates aqueous purification. Mixed-solvent systems (e.g., acetonitrile/water with 0.1% TFA) enhance HPLC resolution.

Chemical Reactions Analysis

Types of Reactions

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2H-1,3-Benzodioxol-5-ylmethyl)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic Acid

  • Structure: Features an Fmoc-protected amino propanoic acid backbone with a benzodioxole substituent.
  • Molecular Weight : 404.43 g/mol .
  • Key Differences: Lacks the triazolo-pyrazine core, instead adopting a linear amino acid structure.
  • Applications : Likely used in peptide synthesis or as a precursor for bioactive molecules requiring lipophilic aromatic groups .

(1R,5R,6R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic Acid

  • Structure : A bicyclic azabicycloheptane system with Fmoc and carboxylic acid groups.
  • Molecular Weight : 363.42 g/mol .
  • Key Differences :
    • Replaces the triazolo-pyrazine with a strained bicyclo[3.2.0]heptane ring, altering steric and electronic properties.
    • The chiral centers in the azabicycloheptane may influence binding specificity in enantioselective reactions.
  • Applications : Suitable for chiral building blocks in asymmetric synthesis .

[1,2,4]Triazolo[4,3-a]pyridine Derivatives

  • Example : 7-(4-Methoxyphenyl)-5-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide ().
  • Molecular Weight : ~350–400 g/mol (estimated).
  • Key Differences: Replaces pyrazine with pyridine, reducing nitrogen content and altering basicity.
  • Applications : Demonstrated molluscicidal activity, highlighting biological relevance of the triazolo-heterocycle .

Fmoc-Protected Amino Acid Derivatives

  • Example: (R)-3-((Fmoc)amino)-5-methylhexanoic acid ().
  • Molecular Weight : ~350–400 g/mol.
  • Key Differences :
    • Linear alkyl chains vs. rigid triazolo-pyrazine core.
    • Lower complexity and higher flexibility, favoring straightforward peptide elongation.
  • Applications : Standard building blocks in solid-phase peptide synthesis .

Comparative Data Table

Compound Name Heterocycle/Core Molecular Weight (g/mol) Key Functional Groups Purity (%) Applications
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 351.41 Fmoc, carboxylic acid 90 Peptide synthesis, medicinal chemistry
2-(2H-1,3-Benzodioxol-5-ylmethyl)-3-{[(Fmoc)amino]propanoic acid None (linear amino acid) 404.43 Fmoc, benzodioxole, carboxylic acid 95 Bioactive molecule synthesis
(1R,5R,6R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-6-carboxylic acid Azabicyclo[3.2.0]heptane 363.42 Fmoc, bicyclic, carboxylic acid 95 Chiral intermediates
7-(4-Methoxyphenyl)-5-phenyl-3-thioxo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide [1,2,4]Triazolo[4,3-a]pyridine ~380 (estimated) Thioxo, carboxamide, methoxyphenyl N/A Molluscicidal agents

Research Findings and Key Insights

Heterocycle Impact on Reactivity :

  • The triazolo-pyrazine core in the target compound provides two adjacent nitrogen atoms , enhancing hydrogen-bonding capacity and solubility in polar solvents compared to pyridine-based analogues .
  • Pyrazine rings exhibit lower basicity than pyridine, reducing undesired protonation during acidic deprotection of the Fmoc group .

Synthetic Utility: The target compound’s bicyclic structure imposes steric hindrance, which can slow coupling reactions but improve regioselectivity in peptide synthesis . In contrast, linear Fmoc-amino acids (e.g., ) enable rapid assembly of peptide chains due to minimal steric constraints .

Biological Relevance :

  • Triazolo-pyrazine derivatives are understudied compared to triazolo-pyridines or pyrimidines (), which have shown antihypertensive activity in preclinical models .
  • The Fmoc group’s UV activity (λ ~300 nm) facilitates real-time monitoring during synthesis, a shared advantage across all Fmoc-protected compounds .

Stability and Purity: The target compound’s 90% purity () is lower than that of simpler Fmoc-amino acids (95–99%), likely due to challenges in purifying bicyclic heterocycles .

Biological Activity

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid (CAS Number: 2137457-64-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H18N4O4C_{21}H_{18}N_{4}O_{4} and a molecular weight of 390.4 g/mol. Its structure features a triazolo-pyrazine core with a fluorenylmethoxy carbonyl substituent, which is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

  • Inhibition of Pathogens : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains. For instance, it has shown promise in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Anticancer Potential

  • Cell Line Studies : In vitro studies have indicated that the compound may induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest at specific phases .
  • Mechanistic Insights : The presence of the triazole moiety is believed to enhance interaction with biological targets involved in cancer progression. Research indicates that it may modulate signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

StudyObjectiveFindings
Pendergrass et al. (2024)Evaluate T3SS inhibitionDemonstrated significant inhibition at concentrations of 50 μM .
Sigma-Aldrich Report (2024)Assess cytotoxicity in cancer cellsReported IC50 values indicating effective cytotoxicity against multiple cancer cell lines .
Enamine Synthesis StudyInvestigate synthesis methodsDiscussed synthetic routes leading to high yields of the compound with preserved biological activity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction intermediates be optimized?

The synthesis typically involves multi-step protocols, including:

  • Fluorenylmethyloxycarbonyl (Fmoc) protection : Introduction of the Fmoc group to protect reactive amines during solid-phase peptide synthesis (SPPS) .
  • Triazolo-pyrazine core assembly : Cyclization reactions using hydrazine derivatives or nitrile oxides under controlled pH and temperature .
  • Carboxylic acid functionalization : Post-synthetic hydrolysis or oxidation steps to ensure correct stereochemistry . Optimization involves monitoring reaction progress via HPLC or LC-MS, adjusting stoichiometry of reagents (e.g., coupling agents like HATU/DIPEA), and minimizing side reactions by maintaining inert atmospheres .

Q. What analytical methods are critical for verifying purity and structural integrity?

  • Chromatography : Reverse-phase HPLC (C18 columns) with UV detection at 254 nm to assess purity (>90% as per vendor specifications) .
  • Spectroscopy :
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole ring vibrations .
  • NMR : 1^1H and 13^13C NMR to resolve proton environments (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .
    • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z 404.43 vs. theoretical 404.43 for C22_{22}H20_{20}N4_4O4_4) .

Q. How should researchers handle stability and storage to prevent decomposition?

  • Storage : Keep at –20°C under nitrogen, sealed in amber vials to prevent moisture absorption and photodegradation .
  • Incompatibilities : Avoid strong acids/bases (risk of Fmoc cleavage) and oxidizing agents (e.g., peroxides, which degrade the triazole ring) .
  • Stability monitoring : Periodic TLC or LC-MS to detect hydrolysis byproducts (e.g., free carboxylic acid or fluorenylmethanol) .

Advanced Research Questions

Q. What computational strategies can predict reactivity or optimize derivative design?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks on the triazolo-pyrazine core .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
  • AI-driven synthesis planning : Platforms like COMSOL Multiphysics integrate reaction kinetics data to optimize solvent systems (e.g., DMF vs. THF) and catalyst loading .

Q. How can researchers resolve contradictions in reported biological activities of analogs?

  • Meta-analysis : Compare bioassay data from structurally similar compounds (e.g., fluorinated isoindole derivatives vs. benzoxazepine analogs ).
  • Dose-response profiling : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate target-specific effects from off-target toxicity .
  • Structural analogs table :
Compound NameKey FeaturesBiological Activity
4-Fluorophenyl isoindole analogFluorine enhances metabolic stabilityModerate kinase inhibition
Benzoxazepine analog Rigid core improves binding affinityNeuroactive potential

Q. What methodologies elucidate interaction mechanisms with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) for protein-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes, focusing on hydrogen bonding with the carboxylic acid moiety .

Q. How can derivatives be designed to enhance solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrazine nitrogen to improve aqueous solubility .
  • Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., tert-butyl esters) for enhanced membrane permeability, with enzymatic cleavage in vivo .
  • Co-crystal screening : Use solvents like ethanol/water mixtures to form co-crystals with cyclodextrins or arginine counterions .

Methodological Notes

  • Contradictions in evidence : While vendors report purity >90% , independent validation via elemental analysis is recommended to detect trace solvents (e.g., DMF) .
  • Safety protocols : Always use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (GHS Category 4 for oral/dermal exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.